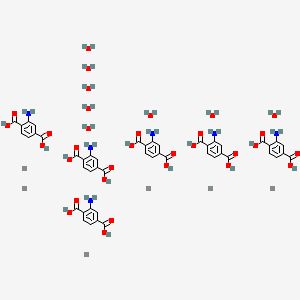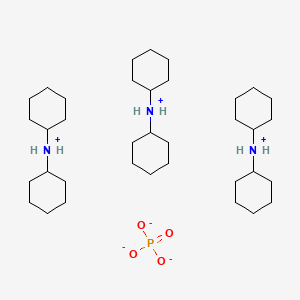![molecular formula C54H58Cl2O6 B13781343 10-tert-Butyl-8-[5-tert-butyl-3-(10-tert-butyl-10,11-dihydro-9H-benzo[a]xanthen-8-yl-methylene)-2-chloro-cyclohex-1-enylmethylene]-8,9,10,11-tetrahydro-benzo[a]xanthenylium perchlorate](/img/structure/B13781343.png)
10-tert-Butyl-8-[5-tert-butyl-3-(10-tert-butyl-10,11-dihydro-9H-benzo[a]xanthen-8-yl-methylene)-2-chloro-cyclohex-1-enylmethylene]-8,9,10,11-tetrahydro-benzo[a]xanthenylium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-tert-Butyl-8-[5-tert-butyl-3-(10-tert-butyl-10,11-dihydro-9H-benzo[a]xanthen-8-yl-methylene)-2-chloro-cyclohex-1-enylmethylene]-8,9,10,11-tetrahydro-benzo[a]xanthenylium perchlorate is a complex organic compound characterized by multiple tert-butyl groups and a benzo[a]xanthenylium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from commercially available precursors. The process typically includes:
Formation of the benzo[a]xanthenylium core: This step involves the cyclization of appropriate precursors under acidic conditions.
Introduction of tert-butyl groups: tert-Butyl groups are introduced through alkylation reactions using tert-butyl halides in the presence of a strong base.
Formation of the perchlorate salt: The final step involves the reaction of the intermediate compound with perchloric acid to form the perchlorate salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[a]xanthenylium core.
Reduction: Reduction reactions can occur at the cyclohex-1-enylmethylene moiety.
Substitution: The tert-butyl groups can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenation reactions can be carried out using halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield alcohols or alkanes.
Scientific Research Applications
Chemistry: It can be used as a precursor for the synthesis of more complex organic molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as dyes or pigments.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets through its benzo[a]xanthenylium core and tert-butyl groups. These interactions can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved would depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
10-tert-Butyl-9H-benzo[a]xanthen-8-yl-methylene: Similar structure but lacks the perchlorate group.
tert-Butyl-4-methylphenol: Contains tert-butyl groups but has a simpler structure.
Uniqueness
The uniqueness of 10-tert-Butyl-8-[5-tert-butyl-3-(10-tert-butyl-10,11-dihydro-9H-benzo[a]xanthen-8-yl-methylene)-2-chloro-cyclohex-1-enylmethylene]-8,9,10,11-tetrahydro-benzo[a]xanthenylium perchlorate lies in its complex structure, which combines multiple functional groups and a benzo[a]xanthenylium core
Properties
Molecular Formula |
C54H58Cl2O6 |
|---|---|
Molecular Weight |
873.9 g/mol |
IUPAC Name |
10-tert-butyl-8-[(E)-[5-tert-butyl-3-[(E)-(10-tert-butyl-10,11-dihydro-9H-benzo[a]xanthen-7-ium-8-ylidene)methyl]-2-chlorocyclohex-2-en-1-ylidene]methyl]-10,11-dihydro-9H-benzo[a]xanthene;perchlorate |
InChI |
InChI=1S/C54H58ClO2.ClHO4/c1-52(2,3)40-24-34(22-36-26-41(53(4,5)6)28-38-30-45-43-16-12-10-14-32(43)18-20-47(45)56-50(36)38)49(55)35(25-40)23-37-27-42(54(7,8)9)29-39-31-46-44-17-13-11-15-33(44)19-21-48(46)57-51(37)39;2-1(3,4)5/h10-23,30-31,40-42H,24-29H2,1-9H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
QUXYSWWMPSXPJK-UHFFFAOYSA-M |
Isomeric SMILES |
CC(C)(C)C1CC2=CC3=C(C=CC4=CC=CC=C43)[O+]=C2/C(=C/C5=C(/C(=C/C6=C7C(=CC8=C(O7)C=CC9=CC=CC=C98)CC(C6)C(C)(C)C)/CC(C5)C(C)(C)C)Cl)/C1.[O-]Cl(=O)(=O)=O |
Canonical SMILES |
CC(C)(C)C1CC2=CC3=C(C=CC4=CC=CC=C43)[O+]=C2C(=CC5=C(C(=CC6=C7C(=CC8=C(O7)C=CC9=CC=CC=C98)CC(C6)C(C)(C)C)CC(C5)C(C)(C)C)Cl)C1.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


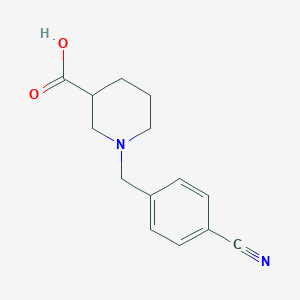
![2-Methoxymethyl-5-chloro-imidazo[1,2-b]pyridazine 3-carboxylic acid](/img/structure/B13781265.png)
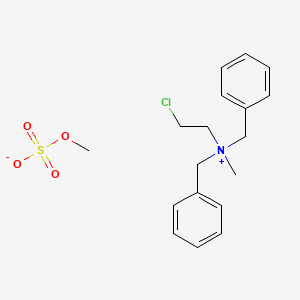
![2-chloro-N-(2-chloroethyl)-N-[methyl(prop-2-ynoxy)phosphoryl]ethanamine](/img/structure/B13781273.png)
![5-Oxa-8-thia-2-azaspiro[3.4]octane;hydrochloride](/img/structure/B13781280.png)
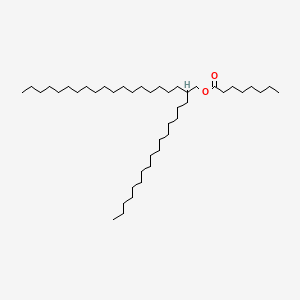
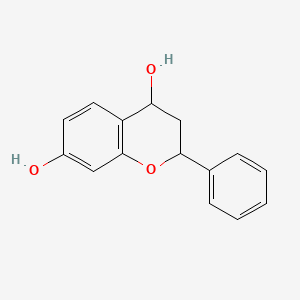

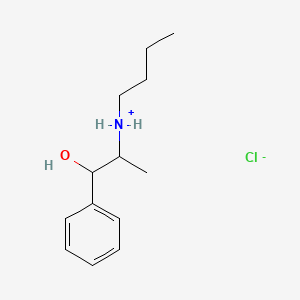

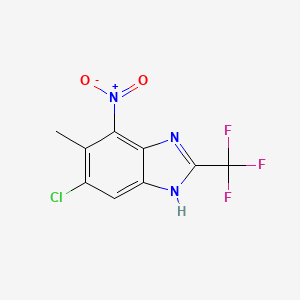
![N'-[2-(azepan-1-ium-1-yl)ethyl]-2-(4-chlorophenoxy)acetohydrazide;chloride](/img/structure/B13781358.png)
